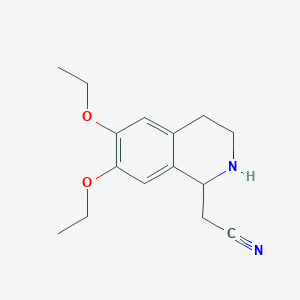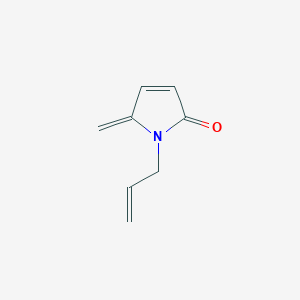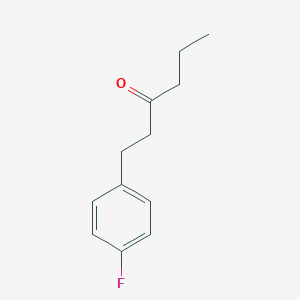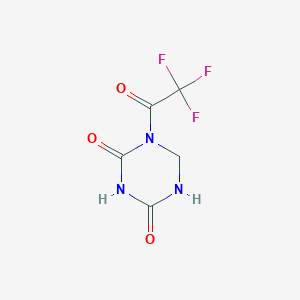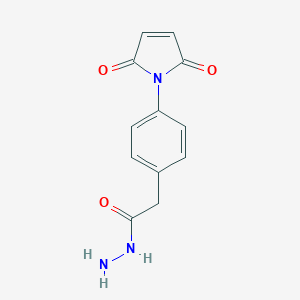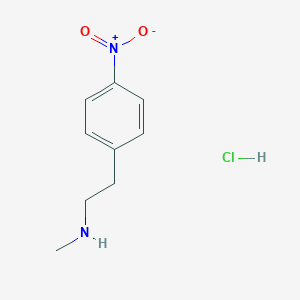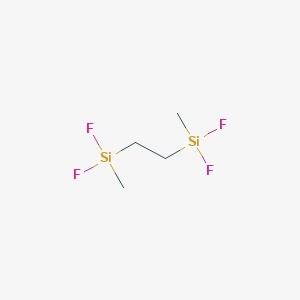
1,2-Bis(methyldifluorosilyl)ethane
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2-Bis(methyldifluorosilyl)ethane and related compounds involves various strategies, including oxidative coupling of monomeric methylene carbanions using oxidizing agents like Br2, I2, and 1,2-dibromoethane. These methodologies yield compounds with distinct electronic absorption and emission properties, showcasing intense fluorescence spectra (Lehn & Ziessel, 1988).
Molecular Structure Analysis
The crystal structure and Hirshfeld surface analysis of related bis compounds reveal variations in crystal packing distinguished by π-π and C−H•••π interactions. These studies provide insights into the behavior of these interactions in various compounds (González-Montiel et al., 2015).
Chemical Reactions and Properties
Research into bis compounds also highlights the significance of linker length within bis(alkylating) reagents, affecting the reaction pathway from intra- to intermolecular. The isolation of intermediates in such syntheses elucidates the challenges and solutions in achieving the desired compounds (Medina-Molner et al., 2007).
Aplicaciones Científicas De Investigación
Complex Formation with Crown Ethers and Cryptands : A study by Lee et al. (2010) explored 1,2-Bis[N-(N′-alkylimidazolium)ethane salts forming complexes with crown ether and cryptand hosts, indicating their potential use in supramolecular chemistry and host-guest systems (Lee et al., 2010).
Synthesis of Dimeric Ligands : Lehn and Ziessel (1988) conducted a study on the synthesis of dimeric ligands like 1,2-bis(2,2′-bipyridinyl)ethane, which can be significant in the field of coordination chemistry (Lehn & Ziessel, 1988).
X-ray Crystallography and Hirshfeld Surface Analysis : González-Montiel et al. (2015) examined 1,2-Bis((2-(bromomethyl)phenyl)thio)ethane, providing insights into its crystal packing and interactions, which are crucial for understanding its material properties (González-Montiel et al., 2015).
C−N Activation and Metalation in Organometallics : A study by Westerhausen et al. (2002) discussed the reaction of bis(methylzinc) 1,2-bis((tert-butyldimethylsilyl)amido)-1,2-dipyridylethane with acetamide, which is relevant to organometallic chemistry and catalysis (Westerhausen et al., 2002).
Complexation with Metal Ions : Youinou et al. (1991) explored the formation of complexes with copper(I), cobalt(II), and iron(II) cations, demonstrating its potential in metal coordination and supramolecular assemblies (Youinou et al., 1991).
Ethane Bond Length Studies : Harada and Ogawa (2001) investigated the crystal structures of various 1,2-diphenylethanes, including studies on ethane bond lengths, which is significant for understanding molecular conformations (Harada & Ogawa, 2001).
Hydrolysis Study in Silane Chemistry : Díaz-Benito et al. (2010) conducted a hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane, contributing to the understanding of silane chemistry and its applications (Díaz-Benito et al., 2010).
Safety And Hazards
When handling “1,2-Bis(methyldifluorosilyl)ethane”, it is advised to avoid dust formation and breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Propiedades
IUPAC Name |
2-[difluoro(methyl)silyl]ethyl-difluoro-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10F4Si2/c1-9(5,6)3-4-10(2,7)8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGMQUJGUHYTHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CC[Si](C)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10F4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(methyldifluorosilyl)ethane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






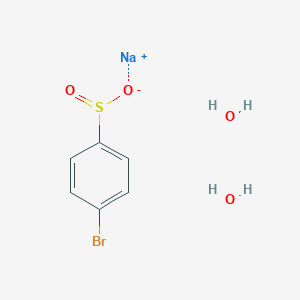

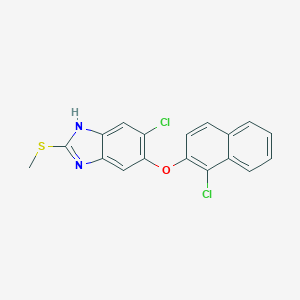
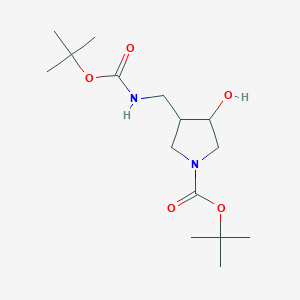
![1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine](/img/structure/B70775.png)
